molecular formula C15H22BrNO B14077164 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine CAS No. 102244-43-9

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine

Cat. No.: B14077164
CAS No.: 102244-43-9
M. Wt: 312.24 g/mol
InChI Key: CATOMCFNZFQHML-UHFFFAOYSA-N
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Description

Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- typically involves the reaction of piperidine with 3-(3-bromopropoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield a reduced form of the compound .

Mechanism of Action

The mechanism of action of piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

1-[[3-(3-bromopropoxy)phenyl]methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATOMCFNZFQHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548962
Record name 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102244-43-9
Record name 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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